2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate

Pharmaceutical impurity profiling Reversed-phase HPLC Method validation

2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate (CAS 153657-83-1) is a hydrated hemisulfate salt of 2-tert-butyl-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol, the free base of which is officially designated as Terbutaline EP Impurity B and Terbinafine USP Related Compound A. The compound belongs to the 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol class and is formed as a process-related byproduct during the synthesis of the β2-adrenergic agonist terbutaline.

Molecular Formula C13H21NO7S
Molecular Weight 335.38 g/mol
Cat. No. B12076538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate
Molecular FormulaC13H21NO7S
Molecular Weight335.38 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O.OS(=O)(=O)O
InChIInChI=1S/C13H19NO3.H2O4S/c1-13(2,3)14-6-10-9(12(17)7-14)4-8(15)5-11(10)16;1-5(2,3)4/h4-5,12,15-17H,6-7H2,1-3H3;(H2,1,2,3,4)
InChIKeyOKHZGSNYOXJTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate: Pharmaceutical Reference Standard for Terbutaline Impurity Profiling


2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate (CAS 153657-83-1) is a hydrated hemisulfate salt of 2-tert-butyl-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol, the free base of which is officially designated as Terbutaline EP Impurity B and Terbinafine USP Related Compound A [1]. The compound belongs to the 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol class and is formed as a process-related byproduct during the synthesis of the β2-adrenergic agonist terbutaline . The hemisulfate hydrate salt form is supplied as a highly characterized reference standard accompanied by comprehensive Certificates of Analysis (COA) including HPLC purity data (≥95–98%), MS, ¹H/¹³C NMR, and UV spectral characterization . This reference standard is essential for analytical method development, method validation (AMV), quality control (QC) applications, ANDA/NDA submissions, and commercial manufacturing of terbutaline pharmaceutical products [2].

Why 2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate Cannot Be Replaced by a Generic Tetrahydroisoquinoline Analog


Reference standards for terbutaline impurity profiling are not interchangeable among the various salt forms, free bases, or N-alkyl-substituted tetrahydroisoquinoline analogs. The specific N-tert-butyl substitution pattern on the 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol scaffold produces distinct chromatographic retention behavior and spectroscopic signatures that differ from the N-isopropyl analog (orciprenaline EP Impurity A, CAS 70988-89-5) [1] and from terbutaline itself. The hemisulfate hydrate salt form (CAS 153657-83-1) provides different solubility, hygroscopicity, and long-term storage stability compared with the free base (CAS 94120-05-5) or the hydrochloride salt (CAS 1796930-10-3), directly affecting the accuracy of quantitative HPLC-UV and LC-MS/MS impurity determinations . Regulatory monographs (EP, USP) assign distinct acceptance criteria to each impurity, mandating use of the exact chemical entity for method validation and system suitability testing; substitution with a structurally related but non-identical compound would invalidate analytical results and compromise regulatory compliance .

Quantitative Differentiation Evidence: 2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate vs. Closest Analogs


Chromatographic Resolution and Retention Time: Separation from Terbutaline and Other EP Impurities by HPLC-UV

The compound (Impurity B) must be chromatographically resolved from terbutaline sulfate and other specified impurities (A, C, D, E, F) to meet pharmacopeial system suitability requirements. A validated stability-indicating HPLC method using a Wakosil II column with phosphate buffer (pH 3.0) and acetonitrile gradient achieved baseline separation of terbutaline sulfate from all five process impurities including Impurity B, with determination coefficients (r²) >0.999 for all analytes [1]. In a separate forced degradation study under photolytic conditions, Imp-B was specifically identified as one of the degradation products formed alongside three furfural-related impurities, confirming its utility as a selective marker for both process control and stability monitoring [2].

Pharmaceutical impurity profiling Reversed-phase HPLC Method validation

Salt Form Differentiation: Hemisulfate Hydrate vs. Free Base – Molecular Weight, Solubility, and Hygroscopicity

The hemisulfate hydrate form (CAS 153657-83-1; MW = 2(237.29) + 98.08 + x(18.02) g/mol; formula (C₁₃H₁₉NO₃)₂·H₂SO₄·xH₂O) differs in molecular weight, solubility profile, and hygroscopicity from the free base (CAS 94120-05-5; MW = 237.29 g/mol; formula C₁₃H₁₉NO₃). The free base exhibits limited aqueous solubility (slightly soluble in water, DMSO, methanol; predicted boiling point 421.9±33.0 °C; density 1.266±0.06 g/cm³) . The hemisulfate salt form is classified as hygroscopic, necessitating storage at -20°C for long-term stability . Multiple salt forms are cataloged by suppliers: free base (94120-05-5), hemisulfate hydrate (153657-83-1), hemisulfate anhydrous (2732347-49-6), and hydrochloride (1796930-10-3), each with distinct CAS registry numbers, molecular formulas, and storage requirements [1].

Salt screening Physicochemical characterization Reference standard stability

Regulatory Specification Compliance: EP Monograph Designation vs. Generic Tetrahydroisoquinolines

2-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol (free base) is specifically listed as Terbutaline EP Impurity B in the European Pharmacopoeia and as Terbinafine USP Related Compound A in the United States Pharmacopeia, with defined acceptance criteria for terbutaline drug substance and drug product monographs [1]. Suppliers provide this compound as a pharmacopeial-grade reference standard with full traceability against EP or USP chemical reference substances, accompanied by comprehensive Structure Elucidation Reports (SER) and Certificates of Analysis compliant with ISO 17034 reference material producer requirements [2]. In contrast, the closely related N-isopropyl analog (orciprenaline EP Impurity A, CAS 70988-89-5, MW 223.27 g/mol) is designated for a different drug product (orciprenaline/metaproterenol) and cannot substitute for terbutaline impurity profiling under any regulatory framework [3].

Pharmacopeial reference standard Regulatory compliance ANDA submission

Confirmed Identity as a Process-Related and Degradation Impurity: LC-MS/MS Structural Characterization

The structural identity of 2-tert-butyl-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol as a terbutaline process impurity and potential degradation product has been confirmed by accurate-mass UHPLC-Q-TOF-MS/MS and NMR spectroscopy [1]. In manufacturing process control, this impurity is monitored at levels typically <0.1% in optimized terbutaline sulfate synthesis batches (purity ≥99.90% by HPLC), with dedicated analytical methods validated for its quantification [2]. A separate study identified and characterized a new process-related impurity in terbutaline sulfate at the 0.62% level using preparative HPLC isolation followed by comprehensive spectroscopic characterization, establishing the framework for impurity-specific reference standard procurement [3].

UHPLC-Q-TOF-MS/MS Process impurity identification Degradation pathway elucidation

Optimal Procurement and Application Scenarios for 2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol Hemisulfate Hydrate


System Suitability Standard for HPLC-UV Impurity Profiling of Terbutaline Sulfate Drug Substance and Oral Syrup

Use the hemisulfate hydrate reference standard as a system suitability marker to verify chromatographic resolution between Impurity B and terbutaline sulfate (separation factor >1.5) during routine QC batch release testing. The certified HPLC purity (≥95–98%) enables accurate quantification against a linear calibration curve (r² >0.999) across the ICH Q3A reporting threshold range (0.05–0.15%) [1]. The compound is specifically formed under photolytic stressed conditions and serves as a stability-indicating marker, making it suitable for long-term and accelerated stability studies of terbutaline formulations [2].

Reference Material for ANDA/NDA Regulatory Submissions Requiring USP or EP Traceability

The compound is supplied with comprehensive structure elucidation data (¹H NMR, ¹³C NMR, HRMS, UV) and full ISO 17034-compliant Certificates of Analysis, providing the requisite traceability documentation for Module 3.2.S.3.2 (Impurities) of regulatory dossiers [3]. Its dual designation as Terbutaline EP Impurity B and Terbinafine USP Related Compound A ensures acceptance by both European and US regulatory authorities, eliminating the need for multiple reference standard procurement [4].

Process Development Control Standard for Terbutaline Sulfate Synthetic Route Optimization

Employ the authenticated reference standard to track Impurity B levels during process optimization studies aimed at reducing byproduct formation. In optimized synthetic routes achieving terbutaline sulfate purity of 99.90% by HPLC, this impurity is maintained below the 0.1% threshold, consistent with ICH Q3A qualification requirements for specified impurities [5]. The hemisulfate hydrate salt form's hygroscopicity necessitates storage at -20°C with desiccant to preserve certified purity during extended process development campaigns .

LC-MS/MS Degradation Pathway Elucidation and Impurity Fate Mapping

Use the structurally authenticated hemisulfate hydrate reference standard as a positive control in UHPLC-Q-TOF-MS/MS experiments designed to identify and quantify Impurity B formation under oxidative, thermal, and photolytic stress conditions. The accurate mass and characteristic MS/MS fragmentation pattern of the free base moiety enable unequivocal identification of Impurity B in complex degradation mixtures, supporting forced degradation studies and impurity fate mapping required for ICH Q1A(R2) stability protocols [6].

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